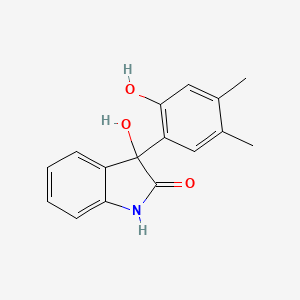
3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one, also known as HSP90 inhibitor, is a novel compound that has attracted significant attention in scientific research. It is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many cancer cells, making it an attractive target for cancer therapy.
Scientific Research Applications
Hepatic Protection and Antioxidant Properties
Indole derivatives, such as indole-3-carbinol (I3C) and its major derivatives, play significant roles in hepatic protection. These compounds exhibit anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammatory effects. They regulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, modulate enzymes relevant to hepatitis viral replication, and improve conditions like non-alcoholic steatohepatitis through their immunomodulatory biofunction (Wang et al., 2016). Hydroxycinnamic acids (HCAs), with structural similarities to the compound , exhibit antioxidant properties through their structure-activity relationships. Their effectiveness as antioxidants is influenced by the presence of unsaturated bonds and modifications to the aromatic ring and carboxylic function (Razzaghi-Asl et al., 2013).
Dermatological Applications
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds help in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser et al., 2010).
Bioactive Properties and Synthetic Approaches
Phosphonic acid and its derivatives, including those with hydroxy functionalities, have broad applications in bioactive properties, surface functionalization, and as reagents in various chemical syntheses. These applications span across chemistry, biology, and physics, highlighting the versatile utility of phosphonic acids (Sevrain et al., 2017).
Chemoprotective Agents in Cancer
Indole-3-carbinol (I3C) and its derivatives, such as diindolylmethane (DIM), are noted for their chemoprotective properties, especially in breast and prostate cancer. These compounds may act through various mechanisms, including enzyme induction and modulation of hormone metabolism (Bradlow, 2008).
properties
IUPAC Name |
3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-9-7-12(14(18)8-10(9)2)16(20)11-5-3-4-6-13(11)17-15(16)19/h3-8,18,20H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGBMTZPRVTYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)
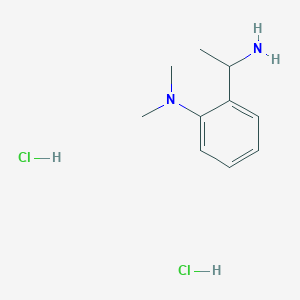
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
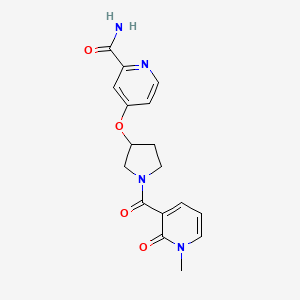
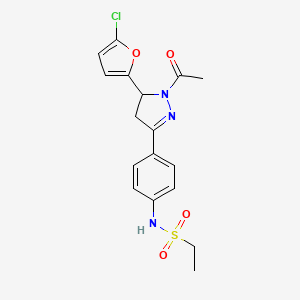
![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)
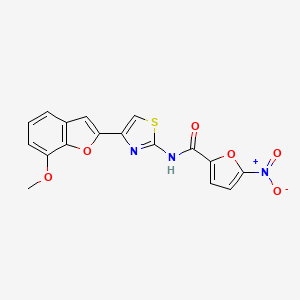
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)
![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)
![2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide](/img/structure/B2444873.png)